2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
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Description
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile, also known as CDP-4-MeP, is a synthetic organic compound used in various scientific research applications. CDP-4-MeP has been used in the synthesis of various organic compounds and in the study of biochemical and physiological processes. Additionally, this paper will provide a list of potential future directions for research involving CDP-4-MeP.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyridine Derivatives : The compound has been used in the synthesis of various pyridine derivatives, which are then characterized for their potential biological activities. For example, Sroor (2019) discussed the synthesis of pyrrolo[2,3-b]pyridine scaffolds, a class of compounds that includes derivatives of 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile (Sroor, 2019).
Crystal Structure and Analysis
- Crystal Structure Determination : The crystal structures of related compounds have been determined, providing insights into the molecular configuration and bonding characteristics. Moustafa and Girgis (2007) explored the crystal structure of related pyridine derivatives (Moustafa & Girgis, 2007).
Optical and Electronic Properties
- Optical and Junction Characteristics : The optical and electronic properties of related pyridine derivatives have been studied, which can inform potential applications in materials science and electronics. Zedan, El-Taweel, and El-Menyawy (2020) reported on the optical functions and diode characteristics of pyridine derivatives (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antioxidant Applications
- Biological Activities : Some derivatives have been assessed for their antimicrobial and antioxidant activities. For instance, a 2015 study focused on synthesizing new pyridine carbonitrile derivatives with potential antimicrobial and antioxidant properties (H. H., Sayed, M. E., Flefel, M. A., Abd, El-Fattah, I. W., El-Sofany, & A. Hassan, 2015).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Pyrazolopyridine derivatives, including those related to 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile, have been investigated for their effectiveness as corrosion inhibitors. Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and tested their effect on corrosion inhibition (Dandia, Gupta, Singh, & Quraishi, 2013).
properties
IUPAC Name |
2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2/c1-11-2-4-12(5-3-11)18-9-15(16(10-23)19(22)24-18)14-7-6-13(20)8-17(14)21/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESPSKWORXEQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
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